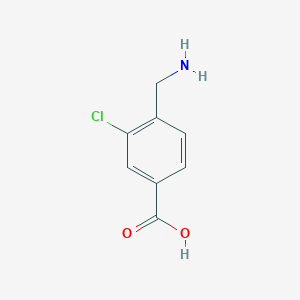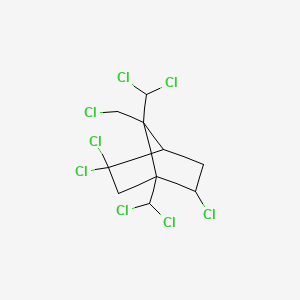
2,3,5,8,8,9,10,10-Octachlorobornane
概要
説明
2,3,5,8,8,9,10,10-Octachlorobornane is a chlorinated organic compound with the molecular formula C10H10Cl8. It is a derivative of bornane, a bicyclic compound, and is characterized by the presence of eight chlorine atoms attached to the carbon framework. This compound is known for its stability and resistance to degradation, making it of interest in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,8,8,9,10,10-Octachlorobornane typically involves the chlorination of bornane or its derivatives. The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms at the desired positions. Common reagents used in this process include chlorine gas (Cl2) and various chlorinating agents. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the chlorination process .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the continuous or batch-wise chlorination of bornane derivatives in reactors designed to handle the corrosive nature of chlorine gas. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
2,3,5,8,8,9,10,10-Octachlorobornane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher chlorinated derivatives or other oxidation products.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher chlorinated bornane derivatives, while reduction can produce less chlorinated compounds. Substitution reactions result in the replacement of chlorine atoms with other functional groups .
科学的研究の応用
2,3,5,8,8,9,10,10-Octachlorobornane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of chlorination on the stability and reactivity of organic molecules.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental persistence.
Medicine: Explored for its potential use in developing new pharmaceuticals and as a reference compound in toxicological studies.
作用機序
The mechanism of action of 2,3,5,8,8,9,10,10-Octachlorobornane involves its interaction with various molecular targets and pathways. Due to its high chlorine content, it can interact with biological membranes and proteins, potentially disrupting their normal function. The compound’s stability and resistance to degradation also contribute to its persistence in the environment and biological systems .
類似化合物との比較
Similar Compounds
- 2,2,5-Endo,6-exo,8,9,9,10-octachlorobornane
- 2-endo,3-exo,5-endo,6-exo,8b,8c,10a,10c-octachlorobornane
- 2-endo,3-exo,5-endo,6-exo,8,8,9,10-octachlorobornane
Uniqueness
2,3,5,8,8,9,10,10-Octachlorobornane is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it exhibits higher stability and resistance to degradation, making it particularly useful in applications requiring long-term persistence and reliability .
特性
IUPAC Name |
2,3,5-trichloro-7-(chloromethyl)-1,7-bis(dichloromethyl)bicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl8/c11-2-10(8(17)18)4-3(12)1-9(10,7(15)16)6(14)5(4)13/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVAXYOJDKVEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2C(C(C1(C2(CCl)C(Cl)Cl)C(Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50874056 | |
| Record name | 2,3,5,8,8,9,10,10-OCTACHLOROBORNANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165820-16-6 | |
| Record name | 2,3,5,8,8,9,10,10-OCTACHLOROBORNANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50874056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7H-Pyrrolo[2,3-d]pyrimidine-2-carbaldehyde](/img/structure/B3323533.png)
![7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carbaldehyde](/img/structure/B3323538.png)
![3-Cbz-6-oxo-3-azabicyclo[3.2.0]heptane](/img/structure/B3323551.png)
![{5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B3323557.png)


![(4R,4'R)-2,2'-Methylenebis[4,5-dihydro-4-(phenylmethyl)oxazole]](/img/structure/B3323577.png)






![5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B3323621.png)
